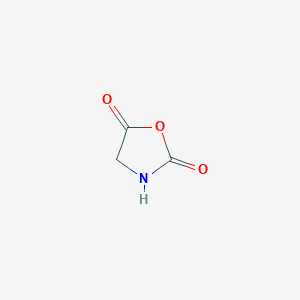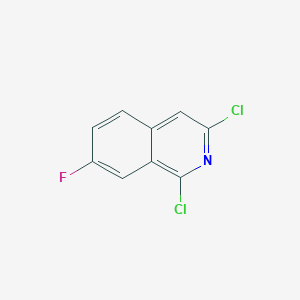
Oxazolidine-2,5-dione
Übersicht
Beschreibung
Oxazolidine-2,5-dione, also known as 2,5-Oxazolidinedione, is a compound with the molecular formula C3H3NO3 . It has a molecular weight of 101.06 g/mol . The compound is characterized by an oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .
Synthesis Analysis
The synthesis of Oxazolidine-2,5-dione has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A specific method of synthesis involves heating valine in tetrahydrofuran at 50°C under nitrogen gas, followed by the addition of phosgene .
Molecular Structure Analysis
The molecular structure of Oxazolidine-2,5-dione includes an oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The InChI string representation of the molecule is InChI=1S/C3H3NO3/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) .
Chemical Reactions Analysis
Oxazolidine-2,5-dione is used in the synthesis of various antibiotics, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid, and TBI-223 . These antibiotics are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .
Physical And Chemical Properties Analysis
Oxazolidine-2,5-dione has a molecular weight of 101.06 g/mol . It has a topological polar surface area of 55.4 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass of the compound is 101.011292958 g/mol .
Wissenschaftliche Forschungsanwendungen
Antibiotics
Oxazolidinones are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . They are characterized by a chemical structure including the oxazolidone ring . They have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Oxazolidinone antibiotics are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .
Drug Delivery Systems
Drug delivery systems have been developed to overcome the poor water solubility of oxazolidinones . These systems are designed to improve the delivery and absorption of the drug, enhancing its therapeutic effect.
Synthesis of Functionalized Oxazolidines
Oxazolidines serve as key intermediates to produce many useful chemical compounds . Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed . The synthetic strategies include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Wirkmechanismus
Target of Action
Oxazolidine-2,5-dione, also known as 2,5-Oxazolidinedione, is a synthetic antimicrobial agent that primarily targets bacterial protein biosynthesis . It is known to inhibit the formation of the initiation complex in bacterial protein synthesis . The primary targets of this compound are the bacterial ribosomes, specifically the 50S subunit .
Mode of Action
The mode of action of Oxazolidine-2,5-dione involves its interaction with the bacterial ribosome. It binds to the 50S subunit of the bacterial ribosome, more specifically, at the A site of the peptidyl transferase active center . This binding prevents the interface with the 30S subunit, consequently inhibiting the formation of the 70S initiation complex . This ultimately leads to the inhibition of bacterial protein synthesis .
Biochemical Pathways
The biochemical pathways affected by Oxazolidine-2,5-dione are those involved in bacterial protein synthesis. By inhibiting the formation of the 70S initiation complex, Oxazolidine-2,5-dione disrupts the process of protein synthesis in bacteria . This disruption affects the downstream effects of protein synthesis, including the growth and proliferation of bacteria.
Pharmacokinetics
They have excellent bioavailability and good tissue and organ penetration . These properties impact the bioavailability of the compound, making it effective in treating infections.
Result of Action
The result of Oxazolidine-2,5-dione’s action is the inhibition of bacterial protein synthesis, which leads to the cessation of bacterial growth and proliferation . This makes it an effective antimicrobial agent against a wide range of multidrug-resistant Gram-positive pathogens .
Safety and Hazards
Zukünftige Richtungen
Oxazolidine-2,5-dione and its derivatives have been the focus of many research studies due to their unique mechanism of action and their potential as antibiotics . Future research may focus on developing new synthesis methods, studying the compound’s mechanism of action in more detail, and exploring its potential uses in other areas.
Eigenschaften
IUPAC Name |
1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFEULRMHFMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176257 | |
| Record name | Oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2185-00-4 | |
| Record name | 2,5-Oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Oxazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-OXAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6987Y758 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)
